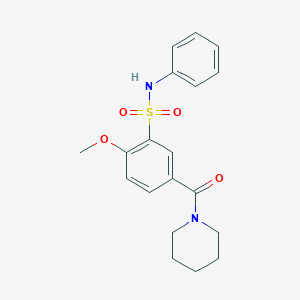![molecular formula C18H17N3O2 B4418040 2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4418040.png)
2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
説明
2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, also known as OXA-23 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in the medical field, particularly in the development of new drugs for the treatment of bacterial infections. In
作用機序
The mechanism of action of 2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves the inhibition of this compound, a class D β-lactamase enzyme that is responsible for the resistance of many bacteria to β-lactam antibiotics. The compound binds to the active site of the enzyme, preventing it from hydrolyzing the β-lactam ring of antibiotics. This inhibition restores the activity of β-lactam antibiotics against this compound producing bacteria.
Biochemical and Physiological Effects
This compound has been found to have minimal biochemical and physiological effects. The compound has been shown to be non-toxic to human cells and does not affect the growth or viability of bacteria that do not produce this compound. However, further studies are needed to fully understand the safety and efficacy of the compound.
実験室実験の利点と制限
The use of 2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments has several advantages. The compound has been found to be highly selective for this compound, making it a valuable tool for studying the activity of this enzyme. Additionally, the compound has been shown to restore the activity of β-lactam antibiotics against this compound producing bacteria, making it a useful tool for studying the mechanisms of antibiotic resistance.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions of the compound at high concentrations. Additionally, the compound has not been extensively studied in animal models, limiting its potential use in preclinical studies.
将来の方向性
There are several future directions for the study of 2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One area of research is the development of new drugs that incorporate the compound as a component. These drugs could be used to treat bacterial infections caused by this compound producing bacteria.
Another area of research is the optimization of the synthesis method of this compound to improve the yield and purity of the compound. This could make it easier to prepare solutions of the compound at high concentrations, allowing for more extensive studies of its properties.
Finally, further studies are needed to fully understand the safety and efficacy of this compound. This could involve the study of the compound in animal models to evaluate its toxicity and potential side effects.
科学的研究の応用
2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been extensively studied in the field of scientific research. It has been found to have potential applications in the development of new drugs for the treatment of bacterial infections, particularly those caused by multidrug-resistant bacteria. The compound has been shown to inhibit the activity of this compound, a class D β-lactamase enzyme that is responsible for the resistance of many bacteria to β-lactam antibiotics. The inhibition of this compound by this compound has been found to restore the activity of β-lactam antibiotics against this compound producing bacteria.
特性
IUPAC Name |
2-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-6-5-8-14(10-12)17-20-16(23-21-17)11-19-18(22)15-9-4-3-7-13(15)2/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQLPNQHJHHUFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[(3-fluorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4417958.png)
![2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B4417962.png)
![N-[4-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4417974.png)
![[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]acetic acid](/img/structure/B4417990.png)
![N-cyclopropyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4417998.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea](/img/structure/B4418006.png)
![N-ethyl-N'-(4-fluorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4418017.png)
![2-{3-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4418022.png)
![N-(2-methoxyethyl)-5-(4-morpholinyl)-1,2,3,4-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-8-amine](/img/structure/B4418029.png)
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4418031.png)

![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4418047.png)

![2-[4-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-1-piperazinyl]ethanol](/img/structure/B4418064.png)